molecular formula C13H12ClN3O4S B11193134 4-Chloro-2-[(pyridin-3-ylmethyl)amino]-5-sulfamoylbenzoic acid

4-Chloro-2-[(pyridin-3-ylmethyl)amino]-5-sulfamoylbenzoic acid

Cat. No.: B11193134
M. Wt: 341.77 g/mol
InChI Key: VNJMWCGTFGSIMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    Chemical Formula: CHClNOS

    Molecular Weight: 324.7 g/mol

    Structure: It consists of a benzene ring substituted with a chlorine atom, a pyridine ring, an amino group, and a sulfamoyl group.

    Function: This compound is of interest due to its potential biological activities.

  • Preparation Methods

      Synthetic Routes: The synthesis involves the reaction of 4-chlorobenzoic acid with pyridine-3-carboxaldehyde followed by reduction and sulfonation steps.

      Reaction Conditions: Specific conditions vary, but typical methods include refluxing in appropriate solvents with suitable reagents.

      Industrial Production: Information on large-scale industrial production is limited, but research laboratories can synthesize it.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including

      Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and strong acids (for sulfonation) are used.

      Major Products: Reduction yields the corresponding amine, while sulfonation introduces the sulfamoyl group.

  • Scientific Research Applications

      Medicine: Investigated for potential antimicrobial or anti-inflammatory properties.

      Chemistry: Used as a building block in organic synthesis.

      Industry: Limited applications, but its sulfonamide group may have industrial uses.

  • Mechanism of Action

      Targets: The compound’s effects likely involve interactions with enzymes or receptors.

      Pathways: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C13H12ClN3O4S

    Molecular Weight

    341.77 g/mol

    IUPAC Name

    4-chloro-2-(pyridin-3-ylmethylamino)-5-sulfamoylbenzoic acid

    InChI

    InChI=1S/C13H12ClN3O4S/c14-10-5-11(17-7-8-2-1-3-16-6-8)9(13(18)19)4-12(10)22(15,20)21/h1-6,17H,7H2,(H,18,19)(H2,15,20,21)

    InChI Key

    VNJMWCGTFGSIMT-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CN=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.